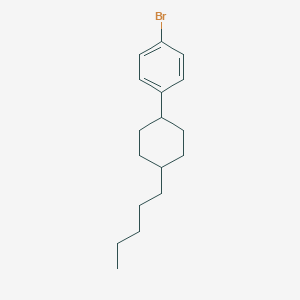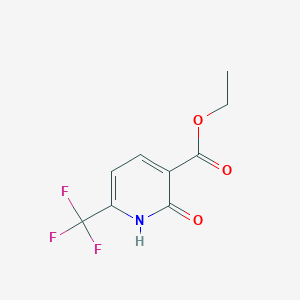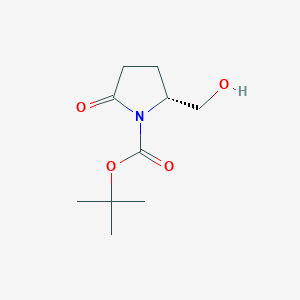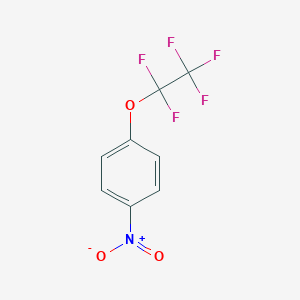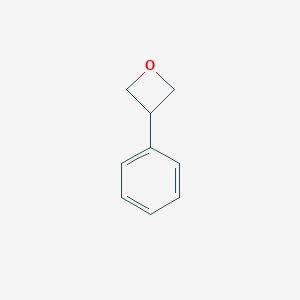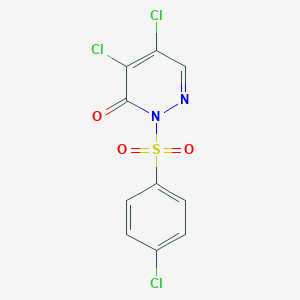
2-(2-Piperazin-1-ylethoxy)acetamide
Descripción general
Descripción
2-(2-Piperazin-1-ylethoxy)acetamide, also known as PEAA, is a chemical compound with potential applications in scientific research. It is a derivative of piperazine and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of 2-(2-Piperazin-1-ylethoxy)acetamide is not fully understood. However, it has been suggested that it may act as a chelating agent, binding to metal ions and preventing their harmful effects. 2-(2-Piperazin-1-ylethoxy)acetamide has also been shown to inhibit the activity of certain enzymes, leading to apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-(2-Piperazin-1-ylethoxy)acetamide has been shown to have low toxicity and is well-tolerated in animal studies. It has been found to have antioxidant properties and may help protect against oxidative stress. 2-(2-Piperazin-1-ylethoxy)acetamide has also been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Piperazin-1-ylethoxy)acetamide has several advantages for lab experiments, including its ability to penetrate the blood-brain barrier and its low toxicity. However, its mechanism of action is not fully understood, and further research is needed to determine its efficacy and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-(2-Piperazin-1-ylethoxy)acetamide. One area of interest is its potential use in drug delivery systems for the treatment of neurological disorders. Further investigation into its anticancer properties and mechanism of action is also needed. Additionally, research on the development of imaging agents for the diagnosis of Alzheimer's disease using 2-(2-Piperazin-1-ylethoxy)acetamide is ongoing.
Aplicaciones Científicas De Investigación
2-(2-Piperazin-1-ylethoxy)acetamide has been studied for its potential use as a drug delivery system due to its ability to penetrate the blood-brain barrier. It has also been investigated for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. 2-(2-Piperazin-1-ylethoxy)acetamide has also been used in the development of imaging agents for the diagnosis of Alzheimer's disease.
Propiedades
Número CAS |
197968-56-2 |
|---|---|
Nombre del producto |
2-(2-Piperazin-1-ylethoxy)acetamide |
Fórmula molecular |
C8H17N3O2 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
2-(2-piperazin-1-ylethoxy)acetamide |
InChI |
InChI=1S/C8H17N3O2/c9-8(12)7-13-6-5-11-3-1-10-2-4-11/h10H,1-7H2,(H2,9,12) |
Clave InChI |
YBFVLFFNIMSQBP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCOCC(=O)N |
SMILES canónico |
C1CN(CCN1)CCOCC(=O)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

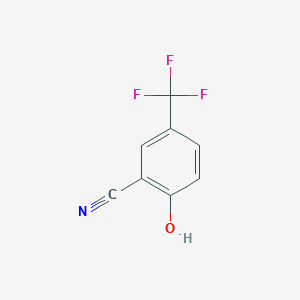
![(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;(1R)-1-phenylethanamine](/img/structure/B185853.png)
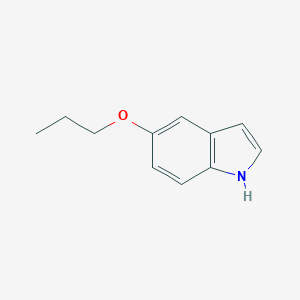
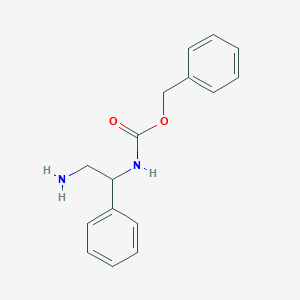

![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B185861.png)
